molecular formula C25H48N6O8 B1203445 Deferoxamine CAS No. 70-51-9

Deferoxamine

Número de catálogo B1203445
Número CAS: 70-51-9
Peso molecular: 560.7 g/mol
Clave InChI: UBQYURCVBFRUQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of Deferoxamine is centered around its ability to bind iron and other metal ions. It features three bidentate hydroxamic functional groups, which are key to its metal binding ability. This structure allows the formation of stable complexes with many transition, lanthanoid, and actinoid metal ions (Bellotti & Remelli, 2021).

Molecular Structure Analysis

Deferoxamine B's molecular structure is characterized by its three hydroxamic functional groups, which are central to its metal binding ability. These functional groups enable the formation of stable complexes with various metal ions, making it highly versatile and suitable for several applications (Bellotti & Remelli, 2021).

Chemical Reactions and Properties

Deferoxamine acts as a potent inhibitor of DNA synthesis in human lymphocytes and leukaemic cell populations, affecting the S phase of the cell proliferation cycle. Its binding of iron likely inhibits ribonucleotide reductase activity, thereby impacting cell proliferation (Lederman et al., 1984; Foa et al., 2009).

Physical Properties Analysis

Deferoxamine demonstrates significant antioxidant capabilities, which are independent of its iron-chelating properties. This aspect makes it a potential modulator of oxidative stress involved in inflammation response, showing its versatility beyond just iron chelation (Holden & Nair, 2019).

Chemical Properties Analysis

The chemical properties of Deferoxamine are highlighted by its ability to produce nitric oxide under certain conditions, which offers new insight into some of its clinical side effects, such as hypotension. This property is seen when it is used as an iron chelator and hypoxia-mimetic agent in both in vivo and in vitro research (Mukosera et al., 2020).

Aplicaciones Científicas De Investigación

  • Inhibitor of Lymphocyte Proliferation : Deferoxamine is found to be a potent inhibitor of DNA synthesis in human B and T lymphocytes, with effects reversible by adding iron. It decreases intracellular levels of deoxyribonucleoside triphosphates, similar to hydroxyurea, and might inhibit ribonucleotide reductase activity, thus preventing cell proliferation. This property suggests potential experimental and therapeutic applications (Lederman et al., 1984).

  • Reduction of Brain Injury : Deferoxamine has been shown to reduce brain injury in piglets following intracerebral hemorrhage (ICH). It lowers iron accumulation, white matter injury, and neuronal death in the brain, indicating its therapeutic potential for ICH (Gu et al., 2009).

  • Potential in Treating Leukemia : It acts as a potent inhibitor of DNA synthesis and proliferation in human leukemic cells, suggesting a potential role in leukemia chemotherapy (Foa et al., 2009).

  • Treatment of Iron Overload : Deferoxamine is a well-known iron-chelating agent, used in treating acute iron intoxication and chronic iron overload from multiple blood transfusions. It binds ferric ions to form a stable complex and is effective in symptomatic aluminium toxicity in chronic kidney disease (CKD) (Clajus et al., 2007).

  • Ototoxicity Study : While used as a chelating agent for chronic iron overload, its potential ototoxic side-effects were investigated. The study found no significant changes in cochlear function or morphology in chronically treated animals, though acute treatment indicated possible cochlear response threshold elevations (Shirane & Harrison, 1987).

  • Modulation of Inflammatory Response : Deferoxamine has been found to reduce the development of inflammation and tissue injury associated with spinal cord trauma. It reduces GFAP immunoreactivity, neutrophil infiltration, NF-κB activation, and apoptosis, contributing to the recovery of limb function (Paterniti et al., 2010).

  • Angiogenic and Antioxidant Properties : Recent studies have highlighted deferoxamine's angiogenic properties in ischemia, wound healing, and bone regeneration, and its antioxidant capabilities, which are independent of its iron chelating properties. These features make it a potential bioactive molecule to promote wound healing and enhance tissue integration of biomaterials in vivo (Holden & Nair, 2019).

Safety And Hazards

Deferoxamine is generally safe but can cause side effects such as pain at the site of injection, diarrhea, vomiting, fever, hearing loss, and eye problems . Severe allergic reactions including anaphylaxis and low blood pressure may occur . It is unclear if use during pregnancy or breastfeeding is safe for the baby .

Direcciones Futuras

Recent research with deferoxamine shows significant promise as a potential treatment for chronic, radiation-induced soft tissue injury . With a well-established safety profile, and now a strong foundation of basic scientific research that supports its potential use in chronic wounds and radiation-induced fibrosis (RIF), the next steps required for deferoxamine to achieve FDA marketing approval will include large animal studies and, if those prove successful, human clinical trials .

Propiedades

IUPAC Name

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48N6O8/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQYURCVBFRUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022887
Record name Deferoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deferoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.90e-02 g/L
Record name Deferoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deferoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Deferoxamine works in treating iron toxicity by binding trivalent (ferric) iron (for which it has a strong affinity), forming ferrioxamine, a stable complex which is eliminated via the kidneys. 100 mg of deferoxamine is capable of binding approximately 8.5 mg of trivalent (ferric) iron. Deferoxamine works in treating aluminum toxicity by binding to tissue-bound aluminum to form aluminoxamine, a stable, water-soluble complex. The formation of aluminoxamine increases blood concentrations of aluminum, resulting in an increased concentration gradient between the blood and dialysate, boosting the removal of aluminum during dialysis. 100 mg of deferoxamine is capable of binding approximately 4.1 mg of aluminum., DEFEROXAMINE HAS...REMARKABLY HIGH AFFINITY FOR FERRIC IRON... IT...COMPETES FOR IRON OF FERRITIN & HEMOSIDERIN, BUT IT REMOVES ONLY SMALL AMOUNT OF IRON OF TRANSFERRIN. ... GIVEN ORALLY, DEFEROXAMINE BINDS IRON IN LUMEN OF BOWEL & RENDERS THE METAL NONABSORBABLE., IT READILY COMPLEXES WITH FERRIC ION TO FORM FERRIOXAMINE, COLORED, STABLE, WATER-SOL CHELATE; IT ALSO HAS LIMITED AFFINITY FOR FERROUS ION. /MESYLATE/
Record name Deferoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DESFERRIOXAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Deferoxamine

CAS RN

70-51-9
Record name Deferoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deferoxamine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deferoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name deferoxamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deferoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deferoxamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEFEROXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J06Y7MXW4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DESFERRIOXAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Deferoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

MP: 138-140 °C /MONOHYDRATE/; 172-175 °C /HYDROCHLORIDE/; 148-149 °C /METHANESULFONATE/, MP: 180-182 °C /N-ACETYL DERIV/, 138 - 140 °C
Record name Deferoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00746
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DESFERRIOXAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Deferoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Following a procedure analogous to that of Example 1, butane-1-sulphonic acid and desferrioxamine-B are reacted to give the butane-1-sulphonate salt of desferrioxamine-B.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following a procedure analogous to that of Example 1, hexane-1-sulphonic acid and desferrioxamine-B are reacted to give the hexane-1-sulphonate salt of desferrioxamine-B. Mp 138° C. C31H62O11N6S Calcd C: 51.22%, H: 8.60%, N: 11.56%, S: 4.41%; Found C: 51.04%, H: 8.50%, N: 11.40%, S: 4.19%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Following a procedure analogous to that of Example 1, dodecane-1-sulphonic acid and desferrioxamine-B are reacted to give the dodecane-1-sulphonate salt of desferrioxamine-B, Mp 151° C. C37H74O11N6S Calcd C: 54.79%, H: 9.20%, N: 10.36%, S: 3.95%; Found C: 54.74%, H: 9.15%, N: 10.21%, S: 4.07%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Following a procedure analogous to that of Example 1, octane-1-sulphonic acid and desferrioxamine-B are reacted to give the octane-1-sulphonate salt of desferrioxamine-B. Mp 144° C. C33H66O11 N6S Calcd C: 52.50%, H:8.81%, N:11.13%, S:4.25%; Found C: 52.43%, H:8.75%, N:11.16%, S:4.18%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deferoxamine
Reactant of Route 2
Deferoxamine
Reactant of Route 3
Deferoxamine
Reactant of Route 4
Reactant of Route 4
Deferoxamine
Reactant of Route 5
Reactant of Route 5
Deferoxamine
Reactant of Route 6
Reactant of Route 6
Deferoxamine

Citations

For This Compound
55,700
Citations
JB Porter - Seminars in hematology, 2001 - Elsevier
Despite the clinical use of deferoxamine for more than a quarter of a century, pharmacokinetic studies are few and have not been performed explicitly in patients with sickle cell disorders…
Number of citations: 84 www.sciencedirect.com
D Bellotti, M Remelli - Molecules, 2021 - mdpi.com
Deferoxamine B is an outstanding molecule which has been … hydroxamic functional groups of deferoxamine B are the … than 20 different metal complexes of deferoxamine b have been …
Number of citations: 52 www.mdpi.com
A Donfrancesco, G Deb, L De Sio, R Cozza… - Acta …, 1996 - karger.com
Several studies are consistent with the hypothesis that available iron may have some role in promoting tumor cell growth with different biological mechanisms. For this reason, several …
Number of citations: 66 karger.com
GM Brittenham, PM Griffith, AW Nienhuis… - … England Journal of …, 1994 - Mass Medical Soc
Background To determine whether deferoxamine prevents the complications of transfusional iron overload in thalassemia major, we evaluated 59 patients (30 were female and 29 male…
Number of citations: 041 www.nejm.org
J Velasquez, AA Wray - 2020 - europepmc.org
… Deferoxamine is a medication used in Iron and aluminum toxicity. It is in the chelator class … of action, and contraindications for deferoxamine as a chelator in the management of patients …
Number of citations: 21 europepmc.org
…, S Sokol, Deferoxamine Retinopathy Study Group - Ophthalmology, 2002 - Elsevier
… a history of visual loss while using deferoxamine or showed ophthalmoscopic, fluorescein angiographic, or electrophysiologic findings attributable to deferoxamine use. A criterion for …
Number of citations: 108 www.sciencedirect.com
P Cutler - Diabetes, 1989 - Am Diabetes Assoc
Serum ferritin and diabetes control were evaluated in 18 White patients with poorly controlled type II (noninsulin-dependent) diabetes who had no known causes of iron-storage disorder…
Number of citations: 187 diabetesjournals.org
RD Propper, B Cooper, RR Rufo… - … England Journal of …, 1977 - Mass Medical Soc
… in iron excretion in patients receiving deferoxamine, 14 … intravenous administration of deferoxamine markedly enhances … chronic subcutaneous deferoxamine administration is both …
Number of citations: 439 www.nejm.org
A Donfrancesco, G Deb, C Dominici, D Pileggi… - Cancer Research, 1990 - AACR
… A phase II trial of a single 5-day course of deferoxamine in 9 patients with neuroblastomas … We conclude that deferoxamine given as an 8-h iv infusion daily for 5 days at ISO mg/kg/day …
Number of citations: 246 aacrjournals.org
HM Lederman, A Cohen, JW Lee, MH Freedman… - 1984 - ashpublications.org
Deferoxamine is widely used therapeutically as a chelator of ferric ion in disorders of iron overload. This study demonstrates that this drug is a potent inhibitor of DNA synthesis by …
Number of citations: 344 ashpublications.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.